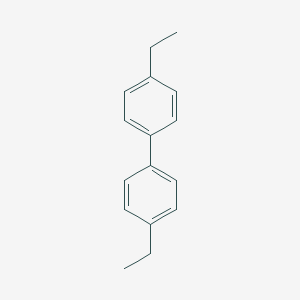

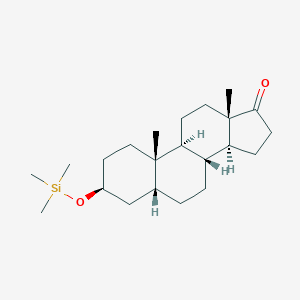

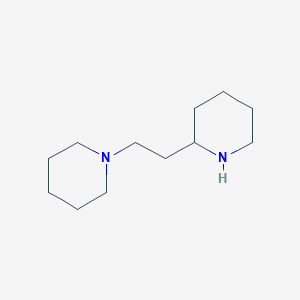

1-(2-Piperidin-2-ylethyl)piperidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine compounds often involves complex reactions and can be tailored for specific functional groups or structural frameworks. For instance, a synthesis approach for a closely related piperidine derivative involved a multi-step process, including acylation and nucleophilic substitution, leading to a significant yield of the desired compound (Wang et al., 2017). Another method demonstrated the synthesis of piperidine derivatives via a one-pot three-component reaction, highlighting the versatility and efficiency of current synthetic methodologies (Khan et al., 2013).

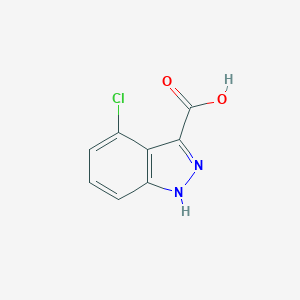

Molecular Structure Analysis

The molecular structure of piperidine derivatives is pivotal for understanding their chemical behavior and reactivity. X-ray diffraction studies have been employed to determine the crystal and molecular structure of such compounds, revealing significant insights into their conformations and interactions within the crystal lattice. For example, the crystal structure of a piperidine derivative exhibited specific H-bonded dimers stabilized by C-H...π and C-H...O interactions, underscoring the role of non-covalent interactions in molecular assembly (I. Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and hydrogenation, to produce a wide array of functionalized molecules. These reactions are crucial for the synthesis of more complex molecules and for modifying the chemical properties of the piperidine scaffold. For instance, the preparation of a Schiff base from a piperidine derivative involved a condensation reaction, illustrating the compound's reactivity towards the formation of new bonds (Warad et al., 2016).

Applications De Recherche Scientifique

Anticancer Applications

- Summary of Application: Piperidine has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- Results or Outcomes: Both piperidine and piperine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Rubber Accelerator Production

- Summary of Application: Piperidine derivatives are used in the production of rubber accelerators, substances that speed up the vulcanization of rubber .

- Results or Outcomes: The use of piperidine derivatives in rubber accelerators helps to speed up the vulcanization process of rubber .

Treatment of Cancer Cells

- Summary of Application: A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

- Results or Outcomes: Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner . This compound further inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .

Synthesis of Pharmaceuticals

- Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anti-Ovarian Cancer Effect

- Summary of Application: Piperine and piperidine have been observed to have therapeutic potential against ovarian cancer .

- Results or Outcomes: Piperine and piperidine can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Pesticide and Insecticide Production

Safety And Hazards

While specific safety and hazard information for “1-(2-Piperidin-2-ylethyl)piperidine” is not available, general safety measures for handling piperidine compounds include avoiding contact with eyes, skin, and clothing, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

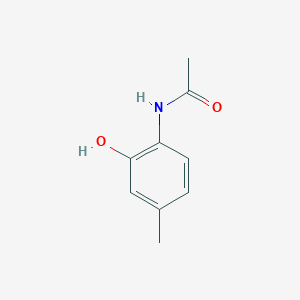

IUPAC Name |

1-(2-piperidin-2-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMHPZXWMNAWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304567 | |

| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Piperidin-2-yl)ethyl)piperidine | |

CAS RN |

14759-07-0 | |

| Record name | 14759-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.